2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
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Description
“2,3,4-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide” is a chemical compound with the molecular formula C23H20Cl3N3O3S . It has a molecular weight of 524.8 g/mol . The IUPAC name for this compound is 2,3,4-trichloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole ring substituted with methyl groups at the 5 and 6 positions, a methoxybenzyl group at the 1 position, and a trichlorobenzenesulfonamide group at the 4 position . The exact 3D conformer and other structural details can be found in databases like PubChem .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 524.8 g/mol . It has a computed XLogP3-AA value of 6.1, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass are 523.029096 g/mol . The topological polar surface area is 81.6 Ų . The compound has a heavy atom count of 33 .
Mechanism of Action
Properties
IUPAC Name |
2,3,4-trichloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3N3O3S/c1-13-9-18-23(27-12-29(18)11-15-5-4-6-16(10-15)32-3)22(14(13)2)28-33(30,31)19-8-7-17(24)20(25)21(19)26/h4-10,12,28H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSPAZLEYRZRRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl)N=CN2CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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